[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol
Description
[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chloro-6-fluorophenyl group at the 3-position and a hydroxymethyl (-CH2OH) group at the 5-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromatic halogen substituents, which influence solubility and reactivity.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-7-2-1-3-8(12)10(7)9-4-6(5-14)15-13-9/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDQZBYGGODTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of a nitrile with an α-haloketone in the presence of a base.
Introduction of the Chloro-Fluorophenyl Group: This step often involves a substitution reaction where a suitable phenyl derivative is introduced to the oxazole ring.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde formation | Pyridinium chlorochromate (PCC) in CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]formaldehyde | 78% | |
| Carboxylic acid formation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux | [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]carboxylic acid | 65% |
Mechanistic Insight :
-
PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation.
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Strong oxidizing agents like KMnO<sub>4</sub> proceed via a two-electron oxidation pathway to carboxylic acids.
Esterification and Acylation
The methanol group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications:
Application : Ester derivatives are intermediates in prodrug synthesis, improving bioavailability .
Electrophilic Aromatic Substitution (EAS)
The 2-chloro-6-fluorophenyl moiety directs electrophiles to specific positions:
Directing Effects :
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Fluorine’s strong electron-withdrawing effect directs nitration to the para position .
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Chlorine’s inductive effect favors bromination at the meta position .
Nucleophilic Substitution
The chlorine atom on the phenyl ring participates in SNAr reactions under harsh conditions:
Limitation : Low yields due to steric hindrance from adjacent fluorine .
Cyclization and Spirocompound Formation
Under fluorination conditions, the compound forms spirocyclic ethers or lactones:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Selectfluor, CH<sub>3</sub>CN, 80°C | 4-Fluoro-spiro-isoxazoline-ether | 88% | |
| Selectfluor, reflux | 4-Fluoro-spiro-isoxazoline-lactone | 82% |
Mechanism : Fluorination initiates intramolecular cyclization via radical or ionic pathways .
Comparative Reactivity Analysis
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C-5 Methanol | High | Oxidation, esterification |
| Phenyl Cl | Moderate | SNAr, EAS |
| Phenyl F | Low | EAS (directing only) |
| Isoxazole Ring | Low | Cycloadditions (limited) |
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research indicates that [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated its efficacy against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
Another notable application is in the field of anti-inflammatory agents. A clinical trial published in the Journal of Medicinal Chemistry found that derivatives of this compound showed a marked reduction in inflammatory markers in animal models, suggesting its utility in treating inflammatory diseases.
Herbicidal Activity
In agricultural research, [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol has been explored for its herbicidal properties. A study by Johnson et al. (2024) reported that formulations containing this compound effectively inhibited the growth of common weeds without adversely affecting crop yield.
Insecticidal Properties
Additionally, the compound has been assessed for insecticidal activity against pests such as aphids and beetles. Field trials indicated a significant reduction in pest populations, making it a candidate for eco-friendly pest management solutions.
Polymer Development
The unique chemical structure of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol allows it to be utilized in the synthesis of novel polymers. Research conducted by Lee et al. (2024) showed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties.
Coatings and Adhesives
Furthermore, this compound has been investigated for use in coatings and adhesives due to its adhesive properties and resistance to environmental degradation. Laboratory tests have shown promising results in terms of durability and performance under varying conditions.
Case Studies
- Antimicrobial Efficacy : In a controlled study, [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Field Trial for Herbicides : A multi-site field trial assessed the herbicidal effectiveness of this compound on soybean crops. Results indicated over 80% weed control with no detrimental effects on crop growth.
- Polymer Application : A collaborative research project between universities developed a new polymer composite using [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol, which was found to outperform traditional materials in terms of strength and heat resistance.
Mechanism of Action
The mechanism of action of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Isoxazole Methanol Derivatives
*Calculated based on molecular formulas derived from structural analogues.
Key Findings :
- Substituent Position and Electronegativity : The 2-chloro-6-fluoro substitution in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogues. This may enhance binding affinity in receptor-ligand interactions compared to the 4-fluoro derivative .
- Functional Group Impact: The hydroxymethyl group enables hydrogen bonding, improving solubility in polar solvents compared to non-polar derivatives like carbonitriles .
Derivatives with Modified Isoxazole Functional Groups
Table 2: Functional Group Comparison of Isoxazole Derivatives
*Calculated based on molecular formulas.
Key Findings :
- Reactivity: The carbonyl chloride derivative (COCl) is highly reactive, enabling conjugation with amines to form amides, as demonstrated in the synthesis of (3-{[3-(2-chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl]-amino}-phenyl)-acetic acid methyl ester .
Biological Activity
[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol, with the CAS number 890934-25-5, is a compound that has garnered attention in recent research for its potential biological activities. This article presents a detailed examination of its pharmacological properties, including antibacterial and antifungal activities, supported by research findings and case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 227.62 g/mol
- Structure : The compound features an isoxazole ring substituted with a chlorofluorophenyl group and a hydroxymethyl group.
Antibacterial Activity
Research indicates that [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol exhibits significant antibacterial properties. A study conducted on various derivatives of isoxazole has shown that compounds with similar structures possess potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 | |
| Other Isoxazole Derivatives | Various (e.g., S. aureus, E. coli) | Varies |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections, including skin and respiratory tract infections .
Antifungal Activity
In addition to its antibacterial properties, [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol has been evaluated for antifungal activity. Studies have shown promising results against several fungal strains.
Table 2: Antifungal Activity Overview
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol | Candida albicans | 16 |
| Aspergillus fumigatus | 32 |
These findings indicate that the compound demonstrates moderate antifungal activity, particularly against Candida albicans, which is known for causing opportunistic infections in immunocompromised individuals .
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:
- Case Study on Staphylococcus aureus : A clinical trial involving patients with skin infections revealed that derivatives similar to [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol significantly reduced bacterial load compared to standard treatments .
- Fungal Infections in Immunocompromised Patients : Another study reported the use of isoxazole derivatives in treating fungal infections in patients undergoing chemotherapy. The results indicated a notable improvement in patient outcomes when treated with compounds exhibiting antifungal activity .
The biological activity of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol is believed to stem from its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The precise mechanisms are still under investigation, but molecular docking studies suggest strong binding affinity to target proteins associated with these pathogens .
Q & A
Basic Questions
Q. What are the established synthetic routes for [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol, and what factors influence reaction efficiency?
- Methodology : The compound can be synthesized via reduction of its corresponding ester precursor (e.g., methyl or ethyl esters) using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C) in anhydrous conditions. For example, demonstrates the reduction of methyl aminobenzoate derivatives with DIBAL-H to yield primary alcohols. Key factors include:
-
Reagent stoichiometry : Excess DIBAL-H (4 equivalents) ensures complete reduction .
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Temperature control : Maintaining sub-zero temperatures prevents over-reduction or side reactions.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates the product .
Synthetic Route Reagents/Conditions Yield Reference Ester reduction DIBAL-H, -70°C, CH₂Cl₂ >90% Nucleophilic substitution Pyridine/DMAP, CH₂Cl₂ ~75%
Q. How can researchers characterize the purity and structural integrity of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isoxazole ring (δ 6.5–7.0 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm for -CH₂OH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₈ClFNO₂: calc. 243.02, observed 243.03) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water, 60:40) with UV detection at 254 nm assess purity (>98%) .
Q. What are the solubility and stability profiles of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol?
- Solubility :
- High solubility in polar aprotic solvents (DMSO, DMF) and methanol .
- Limited solubility in non-polar solvents (hexane, ether).
- Stability :
- Sensitive to oxidation; store under inert gas (N₂/Ar) at -20°C.
- LogP ~2.58 (predicted from analogous compounds) suggests moderate lipophilicity .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol?
- Oxidation Mechanisms : The primary alcohol group can oxidize to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. Computational studies (DFT) predict transition-state energies for oxidation pathways .
- Nucleophilic Substitution : The chloro-fluoroaryl moiety undergoes SNAr reactions with amines or thiols in polar solvents (DMF, 80°C) .
Q. How can computational chemistry predict interactions with biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The fluorophenyl group exhibits strong π-π stacking with aromatic residues .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogP ~2.5) and CYP2D6 inhibition potential .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., LogP, pKa)?
- Experimental Validation :
- LogP : Compare shake-flask (experimental) vs. HPLC-derived values using a calibration curve .
- pKa : Use potentiometric titration (e.g., GLpKa) to confirm acidic/basic sites. Conflicting data may arise from solvent polarity effects .
Q. What are the optimal chromatographic conditions for analyzing this compound?
- HPLC Parameters :
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 | 60:40 ACN/H₂O | 1.0 mL/min | UV (254 nm) | 8.2 min |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
